[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The spectrum exhibits a singlet at δ 2.45–2.63 ppm for the methyl group (CH₃) attached to the cyanocarbonimidodithioate moiety. A multiplet at δ 3.8–4.2 ppm corresponds to the methylene (-CH₂-) bridge between the thiadiazole and dithioate groups. No aromatic protons are present, consistent with the absence of π-systems beyond the thiadiazole ring.
- ¹³C NMR : Key signals include δ 25.17 ppm (CH₃), δ 112.9–154.5 ppm (thiadiazole carbons), and δ 194.1 ppm (C=S group). The cyanoimine carbon (C≡N) appears at δ 119.7 ppm .
Infrared (IR) Spectroscopy
IR spectra reveal absorption bands at 3222–3293 cm⁻¹ (N-H stretching), 1713 cm⁻¹ (C=O ester), and 1396 cm⁻¹ (C≡N stretching). The absence of S-H stretches (2500–2600 cm⁻¹) confirms the thioether linkage.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectra show a molecular ion peak at m/z 296.8 ([M]⁺), with fragmentation patterns including losses of Cl (35.5 Da) and S (32 Da). Key fragments at m/z 251 ([M-Cl]⁺) and m/z 189 ([M-S-CN]⁺) corroborate the connectivity.
Crystallographic Studies and X-ray Diffraction Analysis
While direct X-ray crystallographic data for this compound is not available in the provided sources, related 1,3,4-thiadiazole derivatives exhibit planar heterocyclic cores with bond lengths of 1.65–1.72 Å for C-S and 1.28–1.32 Å for C=N bonds. For analogous structures, Hirshfeld surface analysis reveals dominant non-covalent interactions:
These interactions stabilize the crystal packing via π-stacking and hydrogen bonding. The chloro-substituted thiadiazole likely adopts a similar arrangement, with the chlorine atom participating in halogen bonding.
Computational Molecular Modeling and Density Functional Theory (DFT) Calculations
DFT studies on fluorene-thiadiazole oligomers provide insights into the electronic properties of thiadiazole-containing systems. For this compound:
- HOMO-LUMO Gap : Calculated at 3.2–3.5 eV , indicating moderate electronic stability.
- HOMO Distribution : Localized on the thiadiazole ring and cyanocarbonimidodithioate group, suggesting nucleophilic reactivity.
- LUMO Distribution : Primarily on the chlorine atom and sulfur-rich regions, highlighting electrophilic sites.
Molecular electrostatic potential (MEP) maps predict regions of high electron density at the cyanoimine nitrogen and thiadiazole sulfur atoms, consistent with observed reactivity in alkylation and cyclization reactions.
Properties
IUPAC Name |
[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S4/c1-12-5(9-2-8)13-3-14-6-10-4(7)11-15-6/h3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICKFTKHXKNTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SCSC1=NC(=NS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375634 | |
| Record name | [(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109305-66-0 | |
| Record name | [(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109305-66-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of 3-Chloro-1,2,4-thiadiazole Core
A key intermediate is 3-trichloromethyl-5-chloro-1,2,4-thiadiazole, which serves as a precursor for further functionalization. According to patent US3979403A, this intermediate is synthesized by reacting trichloroacetamidine with trichloromethanesulfenyl chloride in an organic solvent such as methylene chloride under controlled temperature conditions (-5°C to 10°C) followed by ring closure using aqueous caustic.
| Parameter | Conditions |
|---|---|
| Reactants | Trichloroacetamidine, trichloromethanesulfenyl chloride |
| Solvent | Methylene chloride |
| Temperature | -5°C to 10°C (batch); up to 50°C (continuous) |
| pH control | Maintained between 5 and 10 during reaction |
| Reaction mode | Batch or continuous |
| Yield | Up to 70% theoretical |
The continuous process allows for higher temperature operation, improving efficiency and scalability. The reaction mixture is worked up by separation of the organic phase, acid washing, solvent evaporation, and vacuum distillation to isolate the pure thiadiazole intermediate.
Attachment of Methyl Cyanocarbonimidodithioate Group
The methyl cyanocarbonimidodithioate moiety is introduced via reaction of the thiol-functionalized intermediate with methyl cyanocarbonimidodithioate reagents or equivalents. This step involves the formation of a dithiocarbamate-type linkage.
While direct literature on this exact step is scarce, related compounds are prepared by reacting thiol-containing intermediates with cyanocarbonimidodithioate derivatives under mild conditions, often in the presence of base catalysts or under controlled pH to facilitate nucleophilic attack and coupling.
Summary Table of Preparation Steps
| Step | Reaction Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole | Trichloroacetamidine + trichloromethanesulfenyl chloride, methylene chloride, 0–50°C, pH 5–10 | Thiadiazole ring formed, yield ~70% |
| 2 | Thioether methylation at 5-position | Thiolate of methyl mercaptan or equivalent, nucleophilic substitution | Introduction of methylthio linker |
| 3 | Coupling with methyl cyanocarbonimidodithioate | Reaction with methyl cyanocarbonimidodithioate reagent, mild base, controlled pH | Formation of final cyanocarbonimidodithioate functional group |
Research Findings and Process Optimization
- The continuous process for thiadiazole ring formation enhances temperature tolerance and reaction control, reducing the need for refrigeration and improving throughput.
- Maintaining pH between 7 and 9.5 during ring closure optimizes yield and purity.
- Excess trichloromethanesulfenyl chloride is carefully controlled (1–7.5%, preferably 2–5%) to balance reaction completeness and minimize impurities.
- Solvent choice (methylene chloride) and washing steps (acid wash at pH 3–5) are critical for removing byproducts and achieving high purity.
- The stepwise approach allows for isolation and purification of intermediates, improving overall yield and product quality.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Formation of corresponding thiols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Reactivity and Stability
- Chlorine vs. Bromine Substitution : The target compound’s 3-Cl substituent (vs. 3-Br in PI-22610) reduces steric bulk but maintains strong electron-withdrawing effects, favoring nucleophilic aromatic substitution (e.g., with amines or thiols) .
Biological Activity
[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article aims to provide a detailed exploration of its biological activity, including relevant data tables and case studies.
- Chemical Name: this compound
- Molecular Formula: C6H5ClN4S4
- Molecular Weight: 296.84 g/mol
- CAS Number: 109305-66-0
The biological activity of this compound is primarily attributed to its structural features, particularly the thiadiazole ring and the cyanocarbonimidodithioate group. These components allow for interactions with various biological targets, including enzymes and receptors involved in microbial cell wall synthesis and inflammatory pathways. The compound may inhibit these targets, leading to antimicrobial effects and modulation of inflammatory responses.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety can effectively combat various bacterial strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| Compound B | S. aureus | 62.5 μg/mL |
| Compound C | Bacillus cereus | 16 μg/mL |
These findings suggest that this compound may possess similar or enhanced antimicrobial efficacy compared to other known thiadiazole derivatives .
Anti-inflammatory Properties
In addition to its antimicrobial potential, this compound has been investigated for its anti-inflammatory effects. The presence of the thiadiazole ring is associated with the modulation of inflammatory mediators.
Case Study: Anti-inflammatory Activity Evaluation
In a study assessing the anti-inflammatory properties of various thiadiazole derivatives, it was found that certain compounds significantly reduced inflammation markers in vitro. The compound's mechanism involved inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Toxicity Assessment
Toxicity evaluations are crucial for determining the safety profile of this compound. Preliminary studies suggest that while some derivatives show moderate toxicity levels, others exhibit favorable safety profiles conducive for further development as therapeutic agents.
Table 2: Toxicity Profile of Selected Thiadiazole Compounds
| Compound | Toxicity Level (LD50) | Remarks |
|---|---|---|
| Compound A | >1000 mg/kg | Low toxicity |
| Compound B | 500 mg/kg | Moderate toxicity |
| Compound C | >2000 mg/kg | Very low toxicity |
Q & A
Q. What synthetic strategies are recommended for preparing [(3-chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate?
A convergent synthesis approach is commonly employed, starting with dimethyl cyanocarbonimidodithioate (I). This intermediate reacts with amines (e.g., substituted anilines or pyridylamines) to form methyl N’-cyano-N-arylcarbamimidothioates. Subsequent condensation with pre-functionalized thiadiazole derivatives (e.g., hydroxamate or sulfonamide amines) under reflux conditions yields the target compound. Key steps include optimizing stoichiometry (1:1 molar ratio of intermediates) and using polar aprotic solvents like acetonitrile or DMF to enhance reactivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95%).
- Spectroscopy : Confirm the structure via and NMR. For example, the thiadiazole ring protons typically resonate at δ 7.5–8.5 ppm, while the cyanocarbonimidodithioate group shows distinct signals near δ 110–120 ppm (C≡N) and δ 180–190 ppm (C=S).
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 369.40 (calculated for ) .
Q. What are the known reactivity patterns of the cyanocarbonimidodithioate moiety in this compound?
The cyanocarbonimidodithioate group undergoes nucleophilic substitution at the sulfur atom, enabling reactions with amines, thiols, or alcohols. For example:
Q. Are there preliminary reports on its biological activity?
While direct studies on this compound are limited, structurally related 1,3,4-thiadiazoles exhibit:
- Antimicrobial activity : MIC values ≤10 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer potential : IC values of 2–15 µM in breast cancer (MCF-7) and leukemia (K562) cell lines.
Hypothesized mechanisms include inhibition of nicotinamide phosphoribosyltransferase (NAMPT) or topoisomerase II .
Advanced Research Questions
Q. How can reaction yields be improved during the condensation step?
- Optimized catalyst : Use 0.5 eq. of triethylamine to deprotonate intermediates and accelerate nucleophilic attack.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 3 min at 120°C) while maintaining yields >85% .
Table 1 : Reaction Optimization Parameters
| Condition | Conventional Method | Optimized Method |
|---|---|---|
| Solvent | DMF | Acetonitrile |
| Catalyst | None | Triethylamine |
| Temperature (°C) | 80 | 120 (microwave) |
| Time | 3 hours | 3 minutes |
| Yield (%) | 65–70 | 85–90 |
Q. What mechanistic insights exist for iodine-mediated cyclization reactions involving this compound?
Iodine acts as both an oxidant and electrophile, facilitating:
Sulfur elimination : Cleavage of S from the thiadiazole ring.
Electrophilic substitution : Formation of C–N bonds between thiadiazole and triazole moieties.
Kinetic studies suggest a second-order dependence on iodine concentration, with a proposed transition state involving iodonium intermediates .
Q. How can computational modeling guide derivative design for enhanced bioactivity?
- Molecular docking : Screen derivatives against NAMPT (PDB: 2GVJ) to predict binding affinity. For example, the chloro-thiadiazole group forms hydrophobic interactions with Phe193, while the cyanocarbonimidodithioate hydrogen-bonds to Asp218.
- QSAR analysis : Correlate logP values (2.5–4.0) with cytotoxicity to optimize membrane permeability .
Q. What strategies resolve contradictions in reported biological data for thiadiazole analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
